molecular formula C11H13NO3 B2484659 (2S)-2-[(2-methylbenzoyl)amino]propanoic acid CAS No. 62108-01-4

(2S)-2-[(2-methylbenzoyl)amino]propanoic acid

Cat. No. B2484659
CAS RN: 62108-01-4
M. Wt: 207.229
InChI Key: NHVAASARHSFWSJ-QMMMGPOBSA-N
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Description

“(2S)-2-[(2-methylbenzoyl)amino]propanoic acid” is a chemical compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.229.


Molecular Structure Analysis

The molecular structure of “(2S)-2-[(2-methylbenzoyl)amino]propanoic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . For a more detailed analysis, advanced analytical methods such as spectroscopy or X-ray crystallography would be required .

Mechanism of Action

The mechanism of action of “(2S)-2-[(2-methylbenzoyl)amino]propanoic acid” is not explicitly mentioned in the available resources. The mechanism of action for a compound typically depends on its intended use, such as whether it’s designed to interact with biological systems or used in industrial processes .

Safety and Hazards

The safety and hazards associated with “(2S)-2-[(2-methylbenzoyl)amino]propanoic acid” are not explicitly mentioned in the available resources. Typically, safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards .

properties

IUPAC Name

(2S)-2-[(2-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVAASARHSFWSJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(2-methylbenzoyl)amino]propanoic acid

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